molecular formula C7H8BrNO2 B598903 2-Bromo-3,5-dimethoxypyridine CAS No. 149966-41-6

2-Bromo-3,5-dimethoxypyridine

Cat. No.: B598903
CAS No.: 149966-41-6
M. Wt: 218.05
InChI Key: SYZIZRDEGATWBD-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethoxypyridine is an organic compound with the molecular formula C7H8BrNO2 It is a brominated derivative of pyridine, characterized by the presence of two methoxy groups at the 3 and 5 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxypyridine typically involves the bromination of 3,5-dimethoxypyridine. One common method includes the use of N-bromosuccinimide in acetonitrile, where the reaction is heated to reflux for about an hour . The product is then purified by flash chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-Bromo-3,5-dimethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethoxypyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The bromine atom facilitates the oxidative addition step, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Bromopyridine: Lacks the methoxy groups, making it less reactive in certain substitution reactions.

    3,5-Dimethoxypyridine: Lacks the bromine atom, limiting its use in coupling reactions.

Uniqueness: 2-Bromo-3,5-dimethoxypyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in organic synthesis. This combination allows for selective functionalization and the formation of complex molecules .

Properties

IUPAC Name

2-bromo-3,5-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZIZRDEGATWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-dimethoxypyridine (780 mg, 5.6 mmol) in dry MeCN (24 ml) was added N-bromosuccinimide (1.0 g, 5.6 mmol) and the reaction was heated to reflux for 1 hour. After cooling, the solvent was removed under vacuum and the residue was triturated with diethyl ether to precipitate the succinimide by-product and filtered. The filtrate was concentrated onto silica-gel and the residue purified by flash chromatography (silica-gel, eluted with hexanes:EtOAc, 3:1) to afford the product as a white solid (860 mg, 70%). 1H-NMR (300 MHz, CDCl3) δ 7.67 (d, J=2.5 Hz, 1H), 6.71 (d, J=2.5 Hz, 1H), 3.87 (s, 3H), 3.85 (s, 3H).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
70%

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